4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one
Description
4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one (hereafter referred to as the "target compound") is a heterocyclic organic molecule with a molecular formula of C₂₆H₂₂N₄O₄ and a molecular weight of 454.5 g/mol . Its structure comprises a phthalazin-1(2H)-one core substituted with a 2-methylphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 4-ethoxy-3-methoxyphenyl group, which introduces electron-donating alkoxy substituents.
Properties
IUPAC Name |
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-4-33-21-14-13-17(15-22(21)32-3)24-27-25(34-29-24)23-18-10-6-7-11-19(18)26(31)30(28-23)20-12-8-5-9-16(20)2/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHELEJWHQJCFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a phthalazinone core with an oxadiazole ring and various aromatic substituents. Its molecular formula is , and it has a molecular weight of approximately 353.42 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O3 |
| Molecular Weight | 353.42 g/mol |
| LogP | 3.1945 |
| Polar Surface Area | 62.543 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxadiazole moiety is known for its ability to modulate enzyme activities and receptor functions, potentially influencing various cellular pathways related to proliferation and apoptosis.
Target Interactions
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, altering their activity and downstream signaling.
- Cytotoxic Effects : Preliminary studies suggest that it exhibits cytotoxicity against cancer cell lines.
Antimicrobial and Anticancer Properties
Research indicates that derivatives of oxadiazoles, including the compound in focus, have shown promising antimicrobial and anticancer activities:
- Antiplasmodial Activity : The compound has demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria, with IC50 values indicating strong potency in vitro .
- Cytotoxicity : In studies involving various cancer cell lines, the compound exhibited cytotoxic effects with IC50 values ranging from low micromolar to sub-micromolar concentrations .
Structure-Activity Relationships (SAR)
The effectiveness of the compound can be influenced by the substitution patterns on the aromatic rings:
| Substituent Position | Type of Substituent | Observed Activity |
|---|---|---|
| 4 | Ethoxy and Methoxy | High antiplasmodial activity |
| 3 | Methyl or Fluoro | Variable cytotoxicity |
These findings highlight the importance of specific functional groups in enhancing biological activity.
Case Studies
- Antiplasmodial Studies : A series of experiments conducted by researchers revealed that compounds similar to the one in focus showed high selectivity against P. falciparum, with some derivatives achieving IC50 values as low as 0.034 µM . This suggests potential for development into therapeutic agents for malaria.
- Cytotoxicity Assessments : In vitro tests on human cancer cell lines demonstrated that the compound could induce apoptosis effectively, with mechanisms involving caspase activation and mitochondrial disruption being observed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Phthalazin-1(2H)-one Family
The target compound shares structural homology with other phthalazin-1(2H)-one derivatives bearing 1,2,4-oxadiazole substituents. Key analogs include:
Table 1: Molecular Data for Phthalazin-1(2H)-one Derivatives
Key Observations:
Substituent Effects: The target compound’s 4-ethoxy-3-methoxyphenyl group introduces bulkier and more polar substituents compared to the 3-chlorophenyl (electron-withdrawing) and 3-methylphenyl (electron-donating) groups in analogs . This may enhance solubility in polar solvents or influence receptor binding in biological systems.
Molecular Weight and Drug-Likeness :
Comparison with Other Heterocyclic Systems
Table 2: Heterocyclic Compounds with Reported Bioactivities
Key Observations:
- 1,2,4-Triazoles: These compounds exhibit broad bioactivities, including antimicrobial and antitumor effects, attributed to their ability to interact with biological targets via hydrogen bonding and π-π stacking .
- Benzoxazines : highlights synthetic methodologies for benzoxazine derivatives, suggesting shared synthetic routes (e.g., cyclocondensation) with the target compound’s oxadiazole formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
